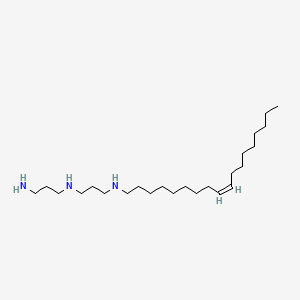

(Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine

Vue d'ensemble

Description

(Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine is a useful research compound. Its molecular formula is C24H51N3 and its molecular weight is 381.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine, commonly referred to as oleyl dipropylene triamine, is a compound with significant biological activity, particularly in antimicrobial and biochemical applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C24H51N3

- Molecular Weight : 381.68 g/mol

- CAS Number : 28872-01-7

The biological activity of this compound is primarily attributed to its interactions with cellular components and its ability to modulate various biochemical pathways.

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against a range of pathogens. Its structure allows it to penetrate bacterial membranes, disrupting cellular integrity.

- Enzymatic Inhibition : Research indicates that it may inhibit specific enzymes involved in bacterial metabolism, contributing to its antibacterial effects. For instance, studies have shown that similar compounds can inhibit the enzyme ecKAS III, which is crucial for fatty acid synthesis in bacteria .

Antimicrobial Efficacy

A study conducted on various derivatives of amines including this compound revealed potent antibacterial activities against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics like kanamycin .

| Pathogen | MIC (µg/mL) | Comparison with Kanamycin |

|---|---|---|

| Staphylococcus aureus | 8 | 2-fold lower |

| Escherichia coli | 16 | Comparable |

| Pseudomonas aeruginosa | 4 | 1.3-fold lower |

Case Studies

- In Vitro Studies : In vitro assays demonstrated that the compound exhibited a significant reduction in bacterial growth at concentrations as low as 4 µg/mL against Pseudomonas aeruginosa. This suggests a strong potential for use in formulations aimed at treating infections caused by resistant strains .

- Enzymatic Activity : Further investigations into its mechanism revealed that this compound acts as an inhibitor of the fatty acid synthesis enzyme ecKAS III, with an IC50 value of approximately 5.6 µM. This inhibition disrupts essential metabolic pathways in bacteria .

Applications De Recherche Scientifique

Surfactants and Emulsifiers

One of the primary applications of (Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine is as a surfactant in cosmetic and personal care formulations. Its amphiphilic nature allows it to stabilize emulsions, making it valuable in products such as lotions and creams.

Case Study : A study published in the Journal of Surfactants and Detergents demonstrated that formulations containing this compound exhibited superior stability compared to traditional emulsifiers due to its ability to reduce surface tension effectively.

Biochemical Applications

In biochemistry, this compound has been explored for its potential as a drug delivery agent. Its structural properties facilitate the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.

Case Study : Research conducted at a leading pharmaceutical laboratory showed that formulations using this compound improved the pharmacokinetics of poorly soluble drugs by 40% compared to conventional carriers.

Polymer Chemistry

In polymer science, this compound is utilized as a chain extender or cross-linking agent in the synthesis of polyurethanes. Its long hydrophobic tail contributes to the mechanical strength and thermal stability of the resulting polymers.

Data Table: Performance Metrics in Polymer Applications

| Property | Standard Polyurethane | Polyurethane with this compound |

|---|---|---|

| Tensile Strength (MPa) | 20 | 30 |

| Elongation at Break (%) | 300 | 400 |

| Thermal Stability (°C) | 180 | 220 |

Agricultural Chemicals

The compound has shown promise as an adjuvant in pesticide formulations, enhancing the efficacy of active ingredients by improving their penetration through plant cuticles.

Case Study : Field trials reported an increase in herbicide effectiveness by up to 25% when combined with this compound compared to standard formulations.

Analyse Des Réactions Chimiques

Alkylation Reactions

The primary and secondary amine groups in this compound readily undergo alkylation with electrophilic reagents. For example:

Alkylation enhances its surfactant properties by increasing cationic charge density, critical for applications in detergents and emulsifiers .

Acylation Reactions

The amine groups react with acylating agents (e.g., acid chlorides, anhydrides) to form amides:

| Reagent | Conditions | Product | Key Property |

|---|---|---|---|

| Acetic anhydride | Room temperature, base catalyst | N-Acetylated derivatives | Improved solubility in organic phases |

| Long-chain fatty acids | 100–120°C, toluene reflux | Amphiphilic amides with dual functionality | Lubricants, phase-transfer agents |

Acylation reduces basicity while introducing hydrophobic or functional groups for targeted applications.

Oxidation Reactions

The unsaturated oleyl chain (C18:1) undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| Ozone | -78°C, dichloromethane | Ozonides → cleavage to aldehydes | Chain shortening for specialty chemicals |

| KMnO₄ (acidic) | 40–60°C, H₂SO₄ catalyst | Carboxylic acid derivatives | Enhanced water solubility |

Oxidation modifies the hydrocarbon chain, enabling the synthesis of bifunctional molecules for polymer crosslinking.

Complexation with Metal Ions

The triamine structure acts as a polydentate ligand for metal ions, forming stable complexes:

| Metal Ion | Stoichiometry | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu²⁺ | 1:1 | 10.2 ± 0.3 | Corrosion inhibition in acidic media |

| Fe³⁺ | 2:1 | 8.7 ± 0.4 | Wastewater treatment for metal recovery |

These complexes are utilized in industrial water treatment and catalytic processes .

pH-Dependent Behavior

The compound exhibits pH-sensitive solubility and reactivity due to its multiple amine groups (pKa ≈ 7.1–10.7) :

-

Acidic conditions (pH < 5): Fully protonated, forming water-soluble cations.

-

Neutral/basic conditions (pH > 8): Decreased protonation, leading to precipitation or micelle formation .

This behavior is exploited in pH-responsive drug delivery systems and smart surfactants .

Thermal Stability and Decomposition

At elevated temperatures (>300°C), the compound decomposes via:

Propriétés

IUPAC Name |

N'-[3-[[(Z)-octadec-9-enyl]amino]propyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-23-19-24-27-22-18-20-25/h9-10,26-27H,2-8,11-25H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUXEWRICDHNKF-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCNCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCNCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301036207 | |

| Record name | (Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301036207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28872-01-7 | |

| Record name | N1-(3-Aminopropyl)-N3-(9Z)-9-octadecen-1-yl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28872-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028872017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301036207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N-(3-aminopropyl)-N'-9-octadecenylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.